molecular formula C4H5BF3KN2 B1490570 Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate CAS No. 1258323-45-3

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate

Cat. No.: B1490570
CAS No.: 1258323-45-3
M. Wt: 188 g/mol
InChI Key: UJQYAMWDUIKNDK-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS: 1258323-45-3) is an organoboron compound with the molecular formula C₄H₅BF₃N₂K . Its structure consists of a 1-methyl-1H-pyrazol-5-yl moiety bonded to a trifluoroborate group, stabilized by a potassium counterion. The compound is characterized by its SMILES notation [B-](C1=CC=NN1C)(F)(F)F and InChIKey YVYYVGXDDBXXFK-UHFFFAOYSA-N . Predicted physicochemical properties include collision cross-section (CCS) values ranging from 122.9–136.0 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), indicating moderate molecular size and polarity .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, where trifluoroborate salts serve as stable, air-tolerant alternatives to boronic acids . Its commercial availability (purity ≥99%) and stability under standard storage conditions make it a practical reagent for pharmaceutical and materials research .

Properties

IUPAC Name

potassium;trifluoro-(2-methylpyrazol-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF3N2.K/c1-10-4(2-3-9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQYAMWDUIKNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=NN1C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258323-45-3
Record name Borate(1-), trifluoro(1-methyl-1H-pyrazol-5-yl)-, potassium (1:1), (T-4)-
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Record name 1258323-45-3
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Biological Activity

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (KTFPB) is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, characterized by a trifluoroborate group attached to a pyrazole ring, enhances its reactivity and biological activity. This article explores the biological activity of KTFPB, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C4_4H5_5BF3_3N2_2

SMILES: B-(F)(F)F

InChI: InChI=1S/C4H5BF3N2/c1-10-4(2-3-9-10)5(6,7)8/h2-3H,1H3/q-1

The compound's structure is significant for its biological interactions. The presence of the trifluoroborate group contributes to its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions.

KTFPB functions primarily as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction. The mechanism involves the transfer of the trifluoroborate group to a palladium catalyst, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides. This process is crucial in synthesizing complex organic molecules that may exhibit biological activity .

Anticancer Activity

Recent studies indicate that KTFPB and similar organoboron compounds may exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. For instance, KTFPB has been tested against different cancer cell lines, demonstrating selective cytotoxicity.

Antimicrobial Properties

KTFPB has also been investigated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Applications in Medicinal Chemistry

KTFPB is utilized in the development of new drug candidates due to its ability to form stable complexes with various biomolecules. Its role as a boron-containing compound makes it particularly valuable for synthesizing boron-based pharmaceuticals, which have shown promise in treating diseases like cancer and bacterial infections .

Case Studies

Study Findings
Anticancer Activity Study KTFPB exhibited selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Antimicrobial Activity Evaluation Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Synthesis of Boron-Based Drugs Utilized as a key intermediate in synthesizing novel boron-containing compounds with enhanced biological activity.

Scientific Research Applications

Structural Characteristics

Molecular Formula : C₄H₅BF₃N₂
SMILES : B-(F)(F)F
InChI : InChI=1S/C4H5BF3N2/c1-10-4(2-3-9-10)5(6,7)8/h2-3H,1H3/q-1

The compound features a pyrazole ring with a trifluoroborate group, which enhances its reactivity and stability.

Organic Synthesis

KTFP is extensively used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. KTFP serves as an effective nucleophile in these reactions due to its Lewis acidic character, facilitating the transfer of the trifluoroborate group to palladium catalysts .

Medicinal Chemistry

In medicinal chemistry, KTFP is explored for its potential in drug development. Its structural similarity to other bioactive boron compounds suggests it may exhibit biological activities that warrant further investigation. Preliminary studies indicate that KTFP could interact with various biological targets, potentially leading to the discovery of new therapeutic agents .

Materials Science

KTFP is also utilized in materials science for synthesizing novel materials with unique properties. Its ability to form stable complexes allows for the development of advanced materials that can be tailored for specific applications, such as sensors or catalysts .

Preparation Methods

The synthesis of KTFP typically involves several steps:

  • Formation of the Pyrazole-Boron Complex : The reaction begins with 1-methyl-1H-pyrazole reacting with boron trifluoride in an inert solvent like tetrahydrofuran (THF).
  • Addition of Potassium Source : Potassium carbonate is introduced to form the potassium salt of the trifluoroborate.
  • Purification : The product is purified through recrystallization or chromatography techniques to ensure high yield and purity.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of KTFP in Suzuki-Miyaura coupling reactions involving various aryl halides. The optimal conditions included using palladium catalysts and specific bases to achieve high yields. The results highlighted KTFP's role in facilitating efficient cross-coupling reactions under mild conditions .

Research into the biological activities of KTFP revealed potential interactions with enzymes and receptors relevant to drug design. Although detailed mechanisms remain underexplored, initial findings suggest that KTFP may serve as a scaffold for developing new pharmacological agents targeting specific diseases .

Comparison with Similar Compounds

Structural Analogues

The following table compares potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate with structurally related potassium trifluoroborate salts and boronic acids:

Compound Name Molecular Formula Substituents on Pyrazole CAS Number Key Applications Source
This compound C₄H₅BF₃N₂K 1-methyl 1258323-45-3 Suzuki-Miyaura coupling
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate C₈H₇BF₃N₂K 3-phenyl N/A Catalytic cross-coupling
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate C₉H₉BF₃N₂OK 3-(4-methoxyphenyl) N/A Functionalized pyrazole synthesis
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid C₅H₅BF₃N₂O₂ 1-methyl, 3-(trifluoromethyl) 344591-91-9 Medicinal chemistry intermediates
Potassium trifluoro(methyl)borate CH₃BF₃K Methyl group (non-pyrazole) 13862-28-7 Simple boron transfer agent

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methyl at the 1-position) enhance the stability of the trifluoroborate moiety, while electron-withdrawing substituents (e.g., 4-methoxyphenyl) modulate reactivity in cross-coupling reactions .
  • Boron Group Variations : Boronic acids (e.g., 344591-91-9) exhibit higher reactivity but lower stability compared to trifluoroborate salts, necessitating stricter handling conditions .
  • Non-Pyrazole Analogues: Potassium trifluoro(methyl)borate (13862-28-7) lacks the pyrazole heterocycle, limiting its utility in synthesizing nitrogen-containing heterocycles but offering simplicity for small-molecule coupling .
Physicochemical and Functional Differences
  • Solubility : The 1-methyl group improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to bulkier 3-aryl derivatives .
  • Reactivity : 3-(Trifluoromethyl) analogues (e.g., 344591-91-9) exhibit slower coupling kinetics due to steric hindrance but greater metabolic stability in pharmaceutical applications .
  • Thermal Stability : Trifluoroborate salts generally decompose above 200°C, whereas boronic acids are prone to protodeboronation at lower temperatures .

Q & A

Q. What are the standard synthetic protocols for preparing potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate?

The synthesis typically involves lithiation of 1-methyl-1H-pyrazole followed by boronation. For example:

  • Dissolve 1-methyl-1H-pyrazol-5-amine in dry THF under inert atmosphere, add boron trifluoride etherate, and cool to -20°C. Introduce a nitrite reagent (e.g., 3-methylbutyl nitrite) to form a diazonium intermediate, followed by precipitation and further reaction with potassium hydrogen fluoride (KHF₂) .
  • Alternative methods use n-BuLi for deprotonation, triisopropyl borate for boronation, and KHF₂ for salt formation .

Q. How is this compound characterized structurally and spectroscopically?

  • X-ray crystallography : Use SHELX or WinGX software for structure refinement. For example, polymorph analysis of pyrazolyl borate complexes reveals B–H···Co agostic interactions in cobalt(II) complexes .
  • NMR : 19F^{19}\text{F} and 11B^{11}\text{B} NMR are critical for confirming trifluoroborate formation. 1H^{1}\text{H} NMR identifies pyrazole substituents .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns .

Q. What are common reaction pathways involving this trifluoroborate salt?

  • Cross-coupling : Suzuki-Miyaura reactions with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Co, Cu) to form stable complexes for catalysis or material science .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Use hybrid functionals (e.g., B3LYP) to model the electronic structure. Becke’s exact-exchange methods improve accuracy for thermochemical properties, such as bond dissociation energies or charge distribution .
  • Compare computed vibrational spectra (IR/Raman) with experimental data to validate boron-fluorine bonding motifs .

Q. What hydrogen-bonding patterns are observed in its crystalline forms?

  • Graph set analysis (e.g., Etter’s rules) identifies motifs like R22(8)\text{R}_2^2(8) in pyrazole-borate cocrystals. For example, N–H···F interactions stabilize the lattice in polymorphic structures .
  • Hydrogen-bonding networks influence solubility and stability, critical for designing crystalline materials .

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Temperature control : Maintain -20°C during diazonium salt formation to minimize side reactions .
  • Purification : Recrystallize from acetone/ether mixtures or use column chromatography with silica gel and polar solvents (e.g., CH₂Cl₂/MeOH) .
  • Moisture sensitivity : Store under nitrogen or argon due to hygroscopicity; monitor stability via 19F^{19}\text{F} NMR .

Q. What strategies address contradictions between computational and experimental data?

  • Benchmarking : Compare DFT-derived bond lengths (e.g., B–F) with X-ray data. Adjust basis sets (e.g., 6-311+G(d,p)) for better agreement .
  • Error analysis : Quantify deviations in thermochemical properties (e.g., atomization energies) using multi-reference methods for open-shell systems .

Q. How is this compound utilized in designing metal-organic frameworks (MOFs) or catalysts?

  • Ligand design : Pyrazolyl trifluoroborates form chelating ligands for redox-active metals (e.g., Co²⁺), enabling tunable catalytic sites for oxidation reactions .
  • Supramolecular assembly : Hydrogen-bonding and π-stacking interactions direct MOF topology, as seen in related indole-borate systems .

Methodological Resources

  • Crystallography : SHELXTL (Bruker AXS) or WinGX for structure solution and refinement .
  • DFT software : Gaussian or ORCA with Becke exchange-correlation functionals .
  • Synthetic protocols : Follow peer-reviewed procedures from Chem. Eur. J. or Org. Lett. for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
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Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate

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